N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-26-17-4-3-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,16H,6-9,12H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVRBCKMWJTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the coupling of the oxalamide core with 3,4-dimethoxyaniline under suitable conditions.
Attachment of the morpholino and thiophene groups: The final step includes the reaction of the intermediate with morpholine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the morpholino and thiophene groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Features and Functional Group Analysis
Physicochemical and Crystallographic Properties
While crystallographic data for the target compound are absent, related structures (e.g., 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate) exhibit monoclinic crystal systems (space group P21/c) with hydrogen-bonding networks stabilizing the structure . The morpholino and thiophene groups in the target compound may similarly influence packing efficiency and intermolecular interactions.
Biological Activity
N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H25N3O5S, with a molecular weight of 419.5 g/mol. The compound features an oxalamide core linked to a 3,4-dimethoxyphenyl group and a morpholino-thiophene moiety. Its structure is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 946303-57-7 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets within biological systems. The presence of the morpholino and thiophene groups may enhance its binding affinity to specific enzymes or receptors, potentially modulating their activity. The exact mechanism of action remains under investigation but could involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities:
- Anticancer Properties : Research suggests that this compound may possess anticancer effects, potentially through the inhibition of tumor growth or induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Its structural components indicate possible anti-inflammatory properties, making it a candidate for further pharmacological research.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide Core : This is achieved by reacting oxalyl chloride with an amine precursor.
- Coupling with 3,4-Dimethoxyaniline : The oxalamide core is coupled with 3,4-dimethoxyaniline under controlled conditions.
- Attachment of Morpholino and Thiophene Groups : The final step involves the reaction of the intermediate with morpholine and thiophene derivatives.
These steps require careful control of reaction conditions such as temperature and pH to ensure high yield and purity.
Q & A
Basic: What are the standard synthetic routes for preparing N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation : React 3,4-dimethoxyaniline with oxalyl chloride to form the N1-(3,4-dimethoxyphenyl)oxalamide intermediate.
Coupling Reaction : Combine this intermediate with 2-morpholino-2-(thiophen-3-yl)ethylamine using coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) under nitrogen .
Purification : Isolate the final product via column chromatography (silica gel, eluent: DCM/methanol) or recrystallization from ethanol. Purity is confirmed by HPLC (>95%) and melting point analysis .
Advanced: How can researchers resolve discrepancies in crystallographic data when determining the compound’s structure?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., poor refinement statistics or twinning) can be addressed by:
- High-Resolution Data Collection : Use synchrotron radiation to improve resolution (<1.0 Å) and reduce noise .
- Twinning Analysis : Employ SHELXL’s TWIN/BASF commands to model twinned crystals .
- Validation Tools : Cross-validate with PLATON or CCDC Mercury to check for missed symmetry or disorder .
Example: A 2025 study resolved a thiophene ring disorder in a related oxalamide by refining alternative conformers with SHELXL .
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for methoxy (δ 3.7–3.9 ppm), morpholino (δ 2.4–3.1 ppm), and thiophene protons (δ 6.8–7.5 ppm) .
- 2D NMR (COSY, HSQC) : Confirm connectivity between the oxalamide backbone and substituents .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion (e.g., [M+H]⁺ at m/z 489.18) .
Advanced: How to design experiments to elucidate molecular targets when bioactivity data is inconsistent?
Methodological Answer:
Address inconsistencies (e.g., variable IC₅₀ values) through:
Orthogonal Assays :
- Surface Plasmon Resonance (SPR) : Measure direct binding to putative targets (e.g., kinases) .
- Thermal Shift Assay (TSA) : Detect stabilization of target proteins upon ligand binding .
Genetic Knockdown : Use siRNA or CRISPR-Cas9 to silence candidate targets and assess activity loss .
Proteomics : Perform affinity pull-downs followed by LC-MS/MS to identify interacting proteins .
Basic: What are the key reaction conditions to optimize synthesis yield?
Methodological Answer:
Critical parameters include:
- Solvent Choice : DCM or THF for solubility and inertness .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Atmosphere : Conduct reactions under nitrogen to prevent hydrolysis .
Advanced: What strategies mitigate amide bond hydrolysis during synthesis?
Methodological Answer:
Prevent hydrolysis by:
- Protecting Groups : Temporarily protect reactive amines with Boc (tert-butyloxycarbonyl) .
- Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., DCM over CaH₂) .
- pH Control : Avoid strong acids/bases; maintain neutral conditions during workup .
Basic: How to assess purity and potential impurities?
Methodological Answer:
- Analytical HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1% area) .
- TLC : Monitor reactions with silica plates (visualization under UV 254 nm) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to analyze structure-activity relationships (SAR) when modifying substituents?
Methodological Answer:
Design SAR studies by:
Analog Synthesis : Vary substituents (e.g., replace morpholino with piperazine) and test bioactivity .
Computational Docking : Use AutoDock Vina to predict binding modes to targets (e.g., GPCRs) .
Activity Clustering : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., thiophene’s role in hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
